N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h7-14,17H,2-6H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFUCKQRFGFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzamide under appropriate conditions to form the desired benzamide linkage.
Introduction of the Cyclohexyl(methyl)sulfamoyl Group: This step involves the reaction of the intermediate with cyclohexylmethylamine and a sulfonyl chloride to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzamide or sulfamoyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzamide or sulfamoyl derivatives.
Substitution: Various substituted benzothiazole or benzamide derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfamoyl groups.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the benzothiazole or sulfamoyl moieties.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfamoyl Substituents
The sulfamoyl group’s substituents significantly influence bioactivity and pharmacokinetics. For example:
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): This compound, studied for antifungal activity, replaces the methyl group in the target compound’s sulfamoyl with an ethyl group and substitutes the benzothiazole with a furan-oxadiazole moiety. The furan-oxadiazole may alter hydrogen-bonding interactions with biological targets compared to the planar benzothiazole .
- Compound 5i (N-(2-fluorophenethyl)-3-(6-methoxypyridin-3-yl)-5-(((4-(N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)methyl)benzamide): Features a thiadiazole-substituted sulfamoyl group and a fluorophenethyl chain. The thiadiazole introduces additional hydrogen-bond acceptors, which may improve binding to polar enzyme active sites, while the fluorinated aromatic group enhances metabolic stability .
Analogues with Heterocyclic Variations
- Compounds 3a–g (N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-substituted sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide): These derivatives utilize a propenoyl linker instead of a benzothiazole.
- Artemisinin-derived benzamide (6e) : Incorporates a dihydroartemisinin ether chain and a sulfamoyl vinyl group. The bulky artemisinin moiety may confer antimalarial activity, while the vinyl sulfonamide could enhance covalent binding to cysteine residues in target proteins .
Physicochemical and Docking Considerations
- Docking Studies : While direct docking data for the target compound is absent, Glide docking methodologies (as validated in –8) highlight the importance of hydrophobic enclosure and hydrogen-bond networks in sulfonamide-containing ligands. The benzothiazole’s rigidity may reduce conformational entropy penalties upon binding compared to flexible linkers in analogues like 3a–g .
Biological Activity
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H27N3O4S2
- Molecular Weight : 473.61 g/mol
- IUPAC Name : 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-benzothiazol-5-yl)benzamide
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological pathways.
Inhibition of Enzymatic Activity
Research has shown that benzothiazole derivatives can act as inhibitors for various enzymes, including tyrosinase and cyclin-dependent kinases (CDKs). For instance, related compounds have demonstrated significant inhibition of tyrosinase, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
Antimicrobial Activity
Benzothiazole derivatives have been evaluated for their antimicrobial properties. A study indicated that compounds with similar structures exhibited potent activity against antibiotic-resistant strains of bacteria. This highlights the potential of this compound as a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound's ability to inhibit CDK5 has been documented, suggesting its role in cancer therapy. CDK5 is involved in cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells. Preliminary studies indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines .
Case Studies and Research Findings
Q & A
Q. What synthetic routes are optimal for preparing N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, and how can reaction yields be improved?
The synthesis of benzamide derivatives typically involves coupling a sulfamoylbenzoyl chloride intermediate with a substituted benzothiazol-5-amine. For example, outlines a method where 5-chlorothiazol-2-amine reacts with benzoyl chloride in pyridine under ambient conditions, achieving high purity via recrystallization. Adjusting solvent systems (e.g., using DMF for solubility) and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) can improve yields. Microwave-assisted synthesis, as demonstrated in , reduces reaction times and enhances yields (e.g., 97% vs. 91% for conventional heating).
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- X-ray crystallography confirms molecular conformation and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N–H···N bonds, as in ).
- TLC (e.g., ethyl acetate mobile phase in ) monitors reaction progress.
- NMR resolves cyclohexyl and methyl groups in the sulfamoyl moiety, while FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, supplemented with co-solvents like PEG-400 for aqueous dilution ( ).
- Stability : Store lyophilized powders at -20°C with desiccants to prevent hydrolysis of the sulfamoyl group. Avoid prolonged exposure to light, as benzothiazole derivatives are prone to photodegradation ( ).
Advanced Research Questions
Q. How does computational modeling predict the biological activity of this compound, particularly against enzyme targets like PD-L1?
In , sulfonamide derivatives were screened in silico for PD-L1 inhibition using molecular docking (e.g., AutoDock Vina). Key steps:
- Generate 3D conformers of the compound using software like Open Babel.
- Dock into the PD-L1 binding pocket (PDB ID: 5J89) to assess binding affinity (ΔG < -8 kcal/mol indicates strong inhibition).
- Validate predictions with ELISA assays measuring IC₅₀ values for PD-L1 binding disruption.
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
Contradictory results may arise from assay-specific variables:
- Concentration gradients : Test a range (e.g., 1–100 µM) to identify non-linear dose responses ( ).
- Cell line variability : Compare activity in multiple lines (e.g., PC-3 vs. MCF7 in ).
- Solvent interference : Include vehicle controls (e.g., DMSO) to isolate compound effects.
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced potency?
- Sulfamoyl group : Replace cyclohexyl-methyl with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions ( ).
- Benzothiazole moiety : Introduce electron-withdrawing groups (e.g., Cl or F) at position 6 to improve metabolic stability ( ).
- Amide linker : Substitute with urea or thiourea to modulate hydrogen-bonding capacity ( ).
Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting cytotoxicity data between in vitro and in vivo models?
- In vitro false positives : Test for off-target effects using counter-screens (e.g., kinase panels).
- Bioavailability issues : Assess plasma protein binding and metabolic stability via liver microsome assays ( ).
- Species differences : Compare murine vs. human CYP450 metabolism profiles.
Q. What analytical methods validate compound purity and identity in batch-to-batch variations?
- HPLC-MS : Quantify impurities (e.g., unreacted starting materials) with a C18 column and 0.1% formic acid mobile phase.
- Elemental analysis : Confirm molecular formula (e.g., C₂₀H₂₅N₅O₂S in ) within ±0.4% deviation.
Handling and Safety Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
